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molecular formula C6H15Cl2NO B034030 (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride CAS No. 101396-91-2

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Cat. No. B034030
M. Wt: 188.09 g/mol
InChI Key: CSPHGSFZFWKVDL-FYZOBXCZSA-M
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Patent
US04814506

Procedure details

There was suspended 9.20 g of 2,3-dihydroxypropyltrimethylammonium chloride (chemical purity: 100%) in 50 ml of dimethylformamide, and thereto 6.80 g of thionyl chloride was added at a temperature from 5° to 10° C. After stirring for 20 minutes, it was heated at 100° C. for 5 hours. Finally, after cooling the reaction mixture to room temperature, 9.85 g of 3-chloro-2-hydroxypropyltrimethylammonium chloride was obtained by evaporating the reaction mixture to dryness.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-:1].[OH:2][CH:3]([CH2:9]O)[CH2:4][N+:5]([CH3:8])([CH3:7])[CH3:6].S(Cl)([Cl:13])=O>CN(C)C=O>[Cl-:13].[Cl:1][CH2:9][CH:3]([OH:2])[CH2:4][N+:5]([CH3:8])([CH3:7])[CH3:6] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
[Cl-].OC(C[N+](C)(C)C)CO
Step Two
Name
Quantity
6.8 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Finally, after cooling the reaction mixture to room temperature

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
[Cl-].ClCC(C[N+](C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.85 g
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04814506

Procedure details

There was suspended 9.20 g of 2,3-dihydroxypropyltrimethylammonium chloride (chemical purity: 100%) in 50 ml of dimethylformamide, and thereto 6.80 g of thionyl chloride was added at a temperature from 5° to 10° C. After stirring for 20 minutes, it was heated at 100° C. for 5 hours. Finally, after cooling the reaction mixture to room temperature, 9.85 g of 3-chloro-2-hydroxypropyltrimethylammonium chloride was obtained by evaporating the reaction mixture to dryness.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-:1].[OH:2][CH:3]([CH2:9]O)[CH2:4][N+:5]([CH3:8])([CH3:7])[CH3:6].S(Cl)([Cl:13])=O>CN(C)C=O>[Cl-:13].[Cl:1][CH2:9][CH:3]([OH:2])[CH2:4][N+:5]([CH3:8])([CH3:7])[CH3:6] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
[Cl-].OC(C[N+](C)(C)C)CO
Step Two
Name
Quantity
6.8 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Finally, after cooling the reaction mixture to room temperature

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
[Cl-].ClCC(C[N+](C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.85 g
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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